Methyl 2,6-dichloro-4-fluorobenzoate
Overview
Description
Methyl 2,6-dichloro-4-fluorobenzoate is an organic compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by chlorine atoms, and the hydrogen at position 4 is replaced by a fluorine atom. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-dichloro-4-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2,6-dichloro-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichloro-4-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.
Reduction: 2,6-dichloro-4-fluorobenzyl alcohol.
Hydrolysis: 2,6-dichloro-4-fluorobenzoic acid.
Scientific Research Applications
Methyl 2,6-dichloro-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,6-dichloro-4-fluorobenzoate depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of electron-withdrawing groups (chlorine and fluorine) can enhance its binding affinity and specificity for target proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dichloro-5-fluorobenzoate: Similar structure but with different substitution pattern.
Methyl 2-fluorobenzoate: Lacks the chlorine substituents.
Methyl 2,6-dichlorobenzoate: Lacks the fluorine substituent.
Uniqueness
Methyl 2,6-dichloro-4-fluorobenzoate is unique due to the specific arrangement of chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can make it more suitable for certain applications compared to its analogs .
Biological Activity
Methyl 2,6-dichloro-4-fluorobenzoate is an organic compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C₈H₆Cl₂F O₂
- Molecular Weight : 221.04 g/mol
The compound features two chlorine atoms at the 2 and 6 positions and a fluorine atom at the 4 position of the benzoate ring. The presence of these halogen substituents is significant as they can influence the compound's reactivity and biological interactions.
The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecules. The halogen substituents enhance the compound's electrophilicity, facilitating nucleophilic attack mechanisms which may lead to interactions with proteins and nucleic acids.
Additionally, compounds with similar structures have been shown to exhibit antimicrobial and anti-inflammatory activities, suggesting that this compound might possess analogous properties.
Antimicrobial Properties
Research indicates that halogenated benzoates often display significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and interference with metabolic pathways.
Anti-inflammatory Effects
Compounds with similar halogenated structures have also been reported to exhibit anti-inflammatory effects. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. Below is a summary of key findings:
Synthesis and Applications
This compound can be synthesized through various chemical methods involving halogenation and esterification processes. Its applications extend beyond biological research into fields such as pharmaceuticals and agrochemicals, where it serves as an intermediate in the synthesis of more complex organic molecules .
Properties
IUPAC Name |
methyl 2,6-dichloro-4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQKPZQUPFKGIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90709550 | |
Record name | Methyl 2,6-dichloro-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90709550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232275-56-8 | |
Record name | Methyl 2,6-dichloro-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90709550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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